Stannane, (4-methoxyphenyl)triphenyl-

Description

Historical Context and Evolution of Organotin Compounds in Chemical Research

The journey of organotin chemistry began in the mid-19th century. In 1849, English chemist Edward Frankland isolated diethyltin (B15495199) diiodide, marking the first synthesis of an organotin compound. nih.gov This was shortly followed by the work of Carl Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the true inception of organotin chemistry. chembk.com

The field experienced significant growth in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. nih.gov The 1950s saw a surge in interest, largely driven by the work of van der Kerk and his colleagues, who uncovered numerous industrial applications for these compounds. chembk.com Organotins found use as stabilizers for polyvinyl chloride (PVC), agricultural biocides, wood preservatives, and as catalysts in various chemical reactions. chembk.comnih.gov This era also saw fundamental discoveries, such as the ability of the tin atom in organotin compounds to expand its coordination number beyond the typical four. chembk.com

Significance of Aryl Stannanes in Modern Organic Synthesis and Organometallic Chemistry

Within the vast family of organostannanes, aryl stannanes—where the tin atom is bonded to at least one aryl (aromatic ring) group—hold a place of particular importance in modern organic synthesis. Their most prominent role is as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. acs.orgwikipedia.org

First reported by John Kenneth Stille in the late 1970s, this reaction has become a powerful and widely used method for forming new carbon-carbon bonds. acs.orgmsu.edu The Stille reaction is valued for the stability of the organostannane reagents to air and moisture, their compatibility with a wide array of functional groups, and the fact that many are commercially available or can be readily synthesized. wikipedia.orgnih.gov This has made the Stille coupling an invaluable tool in the total synthesis of complex natural products, many of which possess important biological activities. nih.govnih.gov The versatility of the reaction allows for the coupling of aryl stannanes with a variety of organic electrophiles, including aryl halides and triflates, to construct complex biaryl systems. nih.gov

Overview of Stannane (B1208499), (4-methoxyphenyl)triphenyl- within the Broader Field of Organostannanes

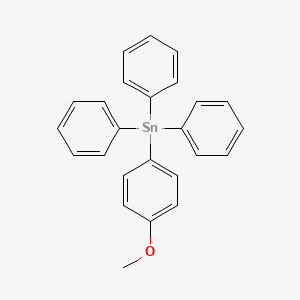

Stannane, (4-methoxyphenyl)triphenyl- is a specific example of an aryl stannane. It features a central tin atom bonded to three phenyl groups and one 4-methoxyphenyl (B3050149) group. As an unsymmetrical tetraorganotin compound (compounds with four organic substituents on the tin atom), it falls into the category of RSnR'₃.

This compound is recognized as a reagent for researchers in early-stage discovery. Its structure makes it a potential candidate for use in Strolling coupling reactions, where it could serve to introduce the 4-methoxyphenyl moiety onto another molecule. While detailed, peer-reviewed research findings on the specific synthesis, characterization, and reaction applications of Stannane, (4-methoxyphenyl)triphenyl- are not widely documented in publicly available literature, its fundamental properties can be cataloged.

Compound Data

Properties

CAS No. |

57880-01-0 |

|---|---|

Molecular Formula |

C25H22OSn |

Molecular Weight |

457.1 g/mol |

IUPAC Name |

(4-methoxyphenyl)-triphenylstannane |

InChI |

InChI=1S/C7H7O.3C6H5.Sn/c1-8-7-5-3-2-4-6-7;3*1-2-4-6-5-3-1;/h3-6H,1H3;3*1-5H; |

InChI Key |

KPWOASZVXFILCC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, 4 Methoxyphenyl Triphenyl

Classical Approaches in Triarylstannane Synthesis

Traditional methods for the formation of triarylstannanes often rely on the use of highly reactive organometallic reagents or exchange reactions.

Reactions Involving Organolithium and Organomagnesium Reagents

A primary and long-standing method for the synthesis of tetraorganostannanes involves the reaction of an organotin halide with a potent nucleophile, such as an organolithium or organomagnesium (Grignard) reagent. wikipedia.orgwikipedia.org These reagents, characterized by a highly polar carbon-metal bond, act as strong nucleophiles, readily attacking the electrophilic tin center of a triorganotin halide (R₃SnX) to form a new carbon-tin bond. wikipedia.orgsigmaaldrich.com

For the specific synthesis of (4-methoxyphenyl)triphenylstannane, a common strategy would involve the reaction of triphenyltin (B1233371) chloride with the Grignard reagent derived from 4-bromoanisole, which is 4-methoxyphenylmagnesium bromide. Alternatively, 4-methoxyphenyllithium could be used. The general scheme for this type of reaction is as follows:

Reaction Scheme: (C₆H₅)₃SnCl + (4-CH₃OC₆H₄)MgBr → (C₆H₅)₃Sn(C₆H₄OCH₃-4) + MgClBr or (C₆H₅)₃SnCl + (4-CH₃OC₆H₄)Li → (C₆H₅)₃Sn(C₆H₄OCH₃-4) + LiCl

The choice of reagent and reaction conditions, such as the solvent (typically an ether like diethyl ether or tetrahydrofuran), is crucial for achieving high yields and preventing side reactions. wikipedia.orglibretexts.org These reactions must be conducted under anhydrous and inert atmosphere conditions due to the high reactivity of organolithium and Grignard reagents with water and air. sigmaaldrich.comsigmaaldrich.com

| Reagent Type | General Formula | Key Characteristics |

| Organolithium | R-Li | Highly reactive, strong nucleophiles and bases. wikipedia.orgchemeurope.com |

| Organomagnesium (Grignard) | R-MgX | Strong nucleophiles, widely used in C-C bond formation. wikipedia.orgsigmaaldrich.com |

Utility of Halogen-Tin Exchange Reactions

Halogen-tin exchange is another valuable classical method for the synthesis of organotin compounds. This process typically involves the reaction of an organolithium reagent with an organotin compound, leading to the exchange of a halogen atom for a tin-containing group. arkat-usa.org This method is particularly useful for preparing organolithium reagents that are otherwise difficult to access. arkat-usa.org

In the context of synthesizing (4-methoxyphenyl)triphenylstannane, a less direct but viable route could involve a lithium-halogen exchange followed by reaction with an appropriate tin electrophile. For instance, reacting an aryl halide with an alkyllithium reagent can generate an aryllithium species, which can then be quenched with triphenyltin chloride. arkat-usa.org

Another variation is the redistribution reaction, where a tetraorganotin compound is reacted with a tin tetrahalide. For example, tetraphenyltin could react with tin tetrachloride in specific stoichiometric ratios to produce triphenyltin chloride, which can then be used as a precursor as described in the previous section. wikipedia.org

Advanced and Catalytic Synthetic Strategies

More contemporary approaches to aryl stannane (B1208499) synthesis often involve catalytic systems or radical-mediated reactions, which can offer milder reaction conditions and broader functional group tolerance.

Photostimulated S(_{RN})1 Reactions for Aryl Stannane Formation

The S(_{RN})1 (Substitution Radical-Nucleophilic Unimolecular) reaction provides a powerful method for the formation of aryl-tin bonds, particularly for substrates that are unreactive under classical nucleophilic aromatic substitution conditions. organicreactions.orgresearchgate.net This reaction proceeds through a radical chain mechanism and is often initiated by photochemical means. conicet.gov.arwikipedia.org

For the synthesis of a substituted aryl stannane like (4-methoxyphenyl)triphenylstannane, the reaction would involve an aryl halide, such as 4-chloroanisole, and a triorganostannyl anion, like the triphenylstannyl anion ((C₆H₅)₃Sn⁻). conicet.gov.ar The reaction is typically carried out in a solvent like liquid ammonia and is stimulated by UV irradiation. conicet.gov.ar

Illustrative Reaction: 4-ClC₆H₄OCH₃ + (C₆H₅)₃Sn⁻ --(hν, NH₃)--> (C₆H₅)₃Sn(C₆H₄OCH₃-4) + Cl⁻

This method is advantageous as it can be applied to unactivated aryl halides and is compatible with a variety of substituents on the aromatic ring, such as ether groups. conicet.gov.ar

The S(_{RN})1 mechanism is a chain reaction involving radical and radical anion intermediates. researchgate.netwikipedia.org

The key steps are:

Initiation: An electron is transferred to the aryl halide (ArX) to form a radical anion (ArX·⁻). This can be initiated photochemically or by a solvated electron in liquid ammonia. nptel.ac.indalalinstitute.com

Propagation:

The radical anion fragments to give an aryl radical (Ar·) and a halide anion (X⁻). wikipedia.org

The aryl radical then reacts with the nucleophile, in this case, the triphenylstannyl anion ((C₆H₅)₃Sn⁻), to form a new radical anion ((ArSn(C₆H₅)₃)·⁻). wikipedia.org

This new radical anion transfers an electron to another molecule of the starting aryl halide, regenerating the initial radical anion and forming the final product (ArSn(C₆H₅)₃), thus propagating the chain. wikipedia.org

The scope of the S(_{RN})1 reaction for forming aryl stannanes is quite broad. It is effective for a range of substituted aryl halides, and the triorganostannyl anions are excellent nucleophiles in this process. conicet.gov.ar The reaction is often high-yielding and can be a valuable alternative to traditional methods, especially when harsh reagents like organolithiums or Grignards are not compatible with other functional groups present in the molecule. conicet.gov.ar

| Step | Description | Intermediate Species |

| Initiation | Electron transfer to aryl halide | ArX·⁻ (Radical anion) |

| Propagation 1 | Fragmentation of radical anion | Ar· (Aryl radical) |

| Propagation 2 | Reaction of aryl radical with nucleophile | (Ar-Nu)·⁻ (Product radical anion) |

| Propagation 3 | Electron transfer to propagate the chain | ArX·⁻ (Regenerated radical anion) |

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the Stille reaction famously uses organostannanes as coupling partners, palladium catalysis can also be employed in their synthesis. acs.orgwikipedia.org The palladium-catalyzed stannylation of aryl halides or triflates is an efficient method for creating the crucial carbon-tin bond. researchgate.netacs.org

This approach typically involves the reaction of an aryl halide or triflate (e.g., 4-bromoanisole or 4-methoxyphenyl (B3050149) triflate) with a distannane reagent, such as hexamethyldistannane or hexabutyldistannane, in the presence of a palladium catalyst. conicet.gov.arorganic-chemistry.org

General Reaction: Ar-X + R₃Sn-SnR₃ --(Pd catalyst)--> Ar-SnR₃ + X-SnR₃ Where Ar = 4-methoxyphenyl, X = Br, I, OTf and R can be methyl, butyl, etc.

To synthesize (4-methoxyphenyl)triphenylstannane, a similar strategy could be envisioned using a triphenyltin-containing reagent. These reactions are often characterized by their mild conditions and high tolerance for various functional groups. organic-chemistry.org Catalysts commonly used include palladium complexes with phosphine (B1218219) ligands. researchgate.net The development of solvent-free conditions for these reactions has further enhanced their appeal from an environmental and efficiency perspective. researchgate.net

Direct Hydrostannylation Routes

Direct hydrostannylation involves the addition of a tin hydride across an unsaturated bond, such as an alkyne or an alkene. In the context of synthesizing Stannane, (4-methoxyphenyl)triphenyl-, a hypothetical direct hydrostannylation route would involve the reaction of triphenyltin hydride with 1-ethynyl-4-methoxybenzene or 1-ethenyl-4-methoxybenzene. This reaction is typically catalyzed by transition metals or initiated by radical initiators.

However, a review of the scientific literature does not provide specific examples or detailed procedures for the synthesis of Stannane, (4-methoxyphenyl)triphenyl- via direct hydrostannylation. While hydrostannylation is a well-established method for the formation of carbon-tin bonds, its application for the specific synthesis of this aryltriphenylstannane is not well-documented. The general mechanism for such a reaction would likely proceed as outlined below:

Hypothetical Hydrostannylation Reaction: (C₆H₅)₃SnH + H₂C=CH(C₆H₄OCH₃) → (C₆H₅)₃SnCH₂CH₂(C₆H₄OCH₃) or (C₆H₅)₃SnH + HC≡C(C₆H₄OCH₃) → (C₆H₅)₃SnCH=CH(C₆H₄OCH₃)

Further research would be required to determine the feasibility and optimal conditions for this synthetic route.

Precursor and Starting Material Considerations for Stannane, (4-methoxyphenyl)triphenyl- Synthesis

The most common and well-established methods for the synthesis of aryltriphenylstannanes, and by extension Stannane, (4-methoxyphenyl)triphenyl-, involve the reaction of triphenyltin halides with an appropriate organometallic reagent of the 4-methoxyphenyl group. The key precursors for these syntheses are triphenyltin chloride and a source of the 4-methoxyphenyl nucleophile, typically a Grignard reagent or an organolithium reagent.

The Grignard reagent, 4-methoxyphenylmagnesium bromide, is a primary precursor for this synthesis. It is prepared by the reaction of 4-bromoanisole with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF) guidechem.comsigmaaldrich.comsigmaaldrich.comorgsyn.orggoogle.comlibretexts.orgyoutube.com. The reaction is initiated by the oxidative addition of magnesium to the carbon-bromine bond.

Alternatively, an organolithium reagent can be used. 4-Methoxyphenyllithium can be prepared by the reaction of 4-bromoanisole with an alkyllithium reagent, such as n-butyllithium, through a lithium-halogen exchange reaction wikipedia.orgsigmaaldrich.commasterorganicchemistry.com.

The primary starting materials and their roles are summarized in the table below.

| Starting Material | Chemical Formula | Role in Synthesis |

| 4-Bromoanisole | CH₃OC₆H₄Br | Source of the 4-methoxyphenyl group |

| Magnesium (turnings) | Mg | Reactant for Grignard reagent formation |

| Lithium | Li | Reactant for organolithium reagent formation |

| n-Butyllithium | C₄H₉Li | Reagent for lithium-halogen exchange |

| Triphenyltin chloride | (C₆H₅)₃SnCl | Source of the triphenyltin moiety |

| Anhydrous Diethyl Ether or THF | (C₂H₅)₂O or C₄H₈O | Solvent for Grignard/organolithium reaction |

Purification and Isolation Techniques for Stannane, (4-methoxyphenyl)triphenyl-

The purification and isolation of Stannane, (4-methoxyphenyl)triphenyl- from the reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities. Common impurities in the synthesis of tetraorganotin compounds include unreacted starting materials and byproducts from side reactions.

Chromatography: Column chromatography is a widely used technique for the purification of organotin compounds sdlookchem.comcdc.gov. For Stannane, (4-methoxyphenyl)triphenyl-, silica gel is a common stationary phase. The polarity of the eluent can be adjusted to achieve effective separation. To mitigate issues with the acidity of silica gel, which can sometimes lead to the degradation of organotin compounds, the silica can be treated with a base, such as potassium carbonate (K₂CO₃) sdlookchem.com. A typical mobile phase could be a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate.

Recrystallization: Recrystallization is another effective method for purifying solid organotin compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution. The choice of solvent is crucial and is determined by the solubility profile of Stannane, (4-methoxyphenyl)triphenyl-.

Other Techniques: For the removal of specific organotin impurities, other methods can be employed. Treatment of the crude product mixture with potassium fluoride (KF) can precipitate organotin fluorides, which can then be removed by filtration sdlookchem.com.

A summary of common purification techniques is provided in the table below.

| Technique | Description | Key Considerations |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Choice of stationary phase (e.g., silica gel, K₂CO₃-treated silica gel) and eluent system is critical for effective separation. |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | The solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures. |

| Chemical Treatment | Use of reagents to selectively react with and remove impurities. | KF treatment can be effective for removing certain organotin byproducts. |

Chemical Reactivity and Mechanistic Investigations of Stannane, 4 Methoxyphenyl Triphenyl

Fundamental Reaction Pathways

The utility of Stannane (B1208499), (4-methoxyphenyl)triphenyl- in synthetic chemistry is primarily centered on its ability to undergo transmetalation, a key step in many catalytic cycles. This process involves the transfer of the 4-methoxyphenyl (B3050149) group from the tin atom to a transition metal catalyst, typically palladium.

Transmetalation Reactions

Transmetalation is a core organometallic reaction involving the exchange of ligands between two metal centers. wikipedia.org For Stannane, (4-methoxyphenyl)triphenyl-, this typically involves the transfer of the 4-methoxyphenyl group to a palladium(II) complex. wikipedia.orgwikipedia.org The general form of this reaction is: M1–R + M2–R′ → M1–R′ + M2–R wikipedia.org

This process is often irreversible due to thermodynamic and kinetic factors, with the reaction being favored when empty orbitals are available on both metal centers. wikipedia.org

The mechanism of transmetalation in the context of Stille coupling has been a subject of extensive study and is believed to proceed through various pathways depending on the specific substrates and reaction conditions. wikipedia.org Two prominent mechanisms are the "open" and "cyclic" pathways.

In the cyclic transition state model, the organostannane coordinates to the palladium complex. The halide or other leaving group on the palladium center can then coordinate to the tin atom, forming a bridged, four-membered ring-like structure. wikipedia.orglibretexts.org This associative mechanism facilitates the transfer of the organic group (in this case, 4-methoxyphenyl) to the palladium and the halide to the tin, completing the transmetalation step. wikipedia.orglibretexts.org Density functional theory (DFT) calculations suggest that a cyclic mechanism is more likely when a ligand dissociates from the palladium complex. wikipedia.org

A study on the transmetalation between tetraorganostannanes and platinum(II) aryltriflate complexes provided insights relevant to Stille couplings. It was found that the lability of the triflate ligand facilitates the transmetalation reaction. acs.org In some cases, a cyclic transition state is proposed where a subsequent reaction with another stannane molecule leads to the final product. acs.org

Conversely, the open pathway involves the initial coordination of the organostannane to the palladium complex without the bridging of the halide. After the transfer of the organic group to palladium, the tin complex departs with a net positive charge. wikipedia.org

A divergent reactivity has been observed in the trifluoromethylation of Pd(II) complexes using silane (B1218182) and stannane reagents. While the stannane was found to react via a cyclic, 4-membered transition state for R-group transfer, the silane proceeded through a different mechanism involving the release of difluorocarbene. nih.gov This highlights how the nature of the organometallic reagent can dictate the operative transmetalation pathway.

The reactivity of organostannanes like Stannane, (4-methoxyphenyl)triphenyl- can be influenced by various factors, leading to divergent outcomes in cross-coupling reactions. The choice of catalyst, ligands, and additives can steer the reaction towards different products.

For instance, in the Stille reaction, the most common side reaction is the homocoupling of the organostannane reagent to form a dimer of the transferred group. wikipedia.org This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst. wikipedia.org

The nature of the groups attached to the tin atom also plays a crucial role. Typically, organostannanes used in Stille coupling have one transferable sp²-hybridized group (like an aryl or vinyl group) and three "non-transferable" alkyl groups. wikipedia.org The 4-methoxyphenyl group of Stannane, (4-methoxyphenyl)triphenyl- is the intended transferable group.

Cross-Coupling Reactions as a Reagent

Stannane, (4-methoxyphenyl)triphenyl- is a valuable reagent in palladium-catalyzed cross-coupling reactions, which are powerful methods for constructing carbon-carbon bonds. wikipedia.org

The Stille reaction is a widely utilized chemical reaction that couples an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgyoutube.com The general reaction is: R¹-Sn(Alkyl)₃ + R²-X → R¹-R² + X-Sn(Alkyl)₃ wikipedia.org

Stannane, (4-methoxyphenyl)triphenyl- serves as the organotin reagent, transferring the 4-methoxyphenyl group. The electrophile (R²-X) is typically an aryl, vinyl, or acyl halide or pseudohalide. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction involves three main steps:

Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organostannane (Stannane, (4-methoxyphenyl)triphenyl-) transfers its 4-methoxyphenyl group to the Pd(II) complex, and the halide (X) is transferred to the tin atom. wikipedia.orglibretexts.org This is often the rate-determining step. researchgate.net

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled together, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org

The Stille reaction has a broad scope due to the stability of organotin reagents to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org This makes it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. libretexts.orguwindsor.ca

Table 1: Examples of Stille Coupling Reactions

| Organostannane | Electrophile | Catalyst | Product | Reference |

|---|---|---|---|---|

| Vinyltributyltin | Aryl bromide | Pd(PPh₃)₄ | Aryl-substituted vinyl compound | wikipedia.org |

| Arylstannane | Acyl chloride | Pd(0) complex | Aryl ketone | wikipedia.org |

This table provides illustrative examples of the Stille coupling reaction.

Beyond the standard Stille coupling, Stannane, (4-methoxyphenyl)triphenyl- can participate in other palladium-catalyzed transformations. One important variation is the Stille-carbonylative cross-coupling , where a carbonyl group is incorporated between the two coupled fragments, providing an efficient route to ketones. wikipedia.org This reaction proceeds under an atmosphere of carbon monoxide (CO), which inserts into the palladium-carbon bond prior to reductive elimination. wikipedia.org

Furthermore, palladium catalysis extends to a wide array of reactions beyond C-C bond formation, including C-H activation and functionalization. mdpi.commdpi.com While direct examples involving Stannane, (4-methoxyphenyl)triphenyl- in these specific alternative transformations are less commonly documented in the provided context, the fundamental principles of palladium catalysis suggest its potential applicability in a broader range of reactions where a 4-methoxyphenyl group needs to be introduced. For instance, palladium-catalyzed trifluoromethylation reactions have been extensively developed, showcasing the versatility of palladium catalysts. researchgate.net

Radical Reactions and Photochemical Transformations

Organostannanes are well-known precursors for radical reactions, and the introduction of a photosensitive group like the 4-methoxyphenyl substituent can open up specific photochemical pathways.

While direct experimental studies on the photostimulated SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reactions of Stannane, (4-methoxyphenyl)triphenyl- are not extensively documented, the general mechanism of SRN1 reactions involving aryl halides provides a framework for understanding its potential reactivity. The SRN1 mechanism typically involves the formation of a radical anion, followed by the fragmentation of the carbon-tin bond to generate an aryl radical.

The initiation of an SRN1 reaction involving Stannane, (4-methoxyphenyl)triphenyl- would likely proceed via photoinduced electron transfer. The 4-methoxyphenyl group, being an electron-donating substituent, could influence the stability of the resulting radical anion intermediate. The propagation cycle would then involve the reaction of the generated 4-methoxyphenyl radical with a nucleophile, followed by electron transfer from the resulting radical anion to another molecule of the starting stannane to continue the chain process.

Table 1: Postulated Steps in the Photostimulated SRN1 Reaction of Stannane, (4-methoxyphenyl)triphenyl-

| Step | Description | Generic Equation |

| Initiation | Photoinduced electron transfer to form a radical anion. | (4-CH₃OC₆H₄)SnPh₃ + e⁻ (from photo-donor) → [(4-CH₃OC₆H₄)SnPh₃]•⁻ |

| Fragmentation | Cleavage of the tin-carbon bond to form an aryl radical and a stannyl (B1234572) anion. | [(4-CH₃OC₆H₄)SnPh₃]•⁻ → (4-CH₃OC₆H₄)• + Ph₃Sn⁻ |

| Propagation | Reaction of the aryl radical with a nucleophile. | (4-CH₃OC₆H₄)• + Nu⁻ → [(4-CH₃OC₆H₄)Nu]•⁻ |

| Electron Transfer | Transfer of an electron to the starting material to propagate the chain. | [(4-CH₃OC₆H₄)Nu]•⁻ + (4-CH₃OC₆H₄)SnPh₃ → (4-CH₃OC₆H₄)Nu + [(4-CH₃OC₆H₄)SnPh₃]•⁻ |

Note: This table represents a hypothetical reaction pathway based on established SRN1 mechanisms.

Photochemical rearrangements in organostannanes, particularly 1,3-stannyl migrations, have been observed in allylic systems. While direct evidence for a 1,3-stannyl rearrangement in an aryltriphenylstannane like Stannane, (4-methoxyphenyl)triphenyl- is scarce, the fundamental principles of photochemical activation of the tin-carbon bond are relevant. Such a rearrangement in this specific context is less likely due to the stability of the aryl-tin bond compared to an allyl-tin bond. The mechanism would hypothetically involve the homolytic cleavage of the Sn-C(aryl) bond upon photoexcitation, followed by a rapid recombination at a different position, which is sterically and electronically disfavored in a rigid aromatic system.

Hydrostannolysis Reactions

Hydrostannolysis, the cleavage of a tin-element bond by a protic reagent, is a characteristic reaction of organotin compounds. In the case of Stannane, (4-methoxyphenyl)triphenyl-, this would involve the cleavage of the tin-carbon bond.

The mechanism of the cleavage of the tin-carbon bond in aryltriphenylstannanes by protic acids is generally considered to be an electrophilic substitution at the carbon atom of the aryl group. The reaction proceeds through a transition state where the proton from the acid attacks the ipso-carbon of the aryl ring, leading to the departure of the triphenylstannyl group as a cation or its equivalent. The presence of the 4-methoxy group is expected to activate the aromatic ring towards this electrophilic attack.

The rate of hydrostannolysis in aryltriphenylstannanes is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups, such as the 4-methoxy group in Stannane, (4-methoxyphenyl)triphenyl-, are expected to increase the rate of reaction compared to unsubstituted triphenylstannane. This is because the electron-donating group stabilizes the positive charge that develops in the transition state of the electrophilic attack on the aromatic ring.

Table 2: Expected Relative Rates of Hydrostannolysis for Substituted Aryltriphenylstannanes

| Substituent (X) in X-C₆H₄-SnPh₃ | Electronic Effect | Expected Relative Rate of Hydrostannolysis |

| -OCH₃ (para) | Electron-donating | Faster than -H |

| -CH₃ (para) | Electron-donating | Faster than -H |

| -H | Reference | - |

| -Cl (para) | Electron-withdrawing | Slower than -H |

| -NO₂ (para) | Strongly electron-withdrawing | Much slower than -H |

Note: This table is based on general principles of electrophilic aromatic substitution and the known effects of substituents.

Influence of Steric and Electronic Factors on Reactivity

The electronic influence of the 4-methoxy group is predominantly electron-donating through resonance, which increases the electron density on the aromatic ring. This effect enhances the reactivity towards electrophiles, as seen in hydrostannolysis, and can also influence the stability of potential radical intermediates.

Sterically, the triphenylstannyl group is bulky. This steric hindrance can direct the approach of reagents and may influence the regioselectivity of certain reactions. However, in reactions involving the cleavage of the aryl-tin bond, the electronic effects of the substituent on the aryl ring often play a more dominant role in determining the reaction rate. The interplay between these steric and electronic factors is a key aspect of the chemical behavior of this compound.

Role of the (4-methoxyphenyl) Group

The methoxy (B1213986) group (-OCH₃) at the para-position of the phenyl ring is a strong electron-donating group due to its resonance effect. This electron-donating nature increases the electron density on the ipso-carbon of the phenyl ring, which is the carbon atom bonded to the tin. Research on related organometallic reagents, such as arylsilanolates, has shown that electron-donating groups on the aryl nucleophile accelerate the transmetalation process. nih.gov In one study, the transmetalation of a 4-methoxy-substituted arylsilanolate was found to be roughly 2.5 to 4 times faster than that of a 4-trifluoromethyl-substituted arylsilanolate, which contains an electron-withdrawing group. nih.gov

This increased electron density on the (4-methoxyphenyl) group facilitates the transfer of this group from the tin atom to the palladium center during the transmetalation step of the Stille cycle. The general trend observed is that both electron-donating and electron-withdrawing groups on the arylstannane can increase the rate of transmetalation, suggesting the possibility of different underlying mechanisms. wikipedia.org However, the electron-donating effect of the methoxy group is well-established to promote the reaction.

Table 1: Expected Qualitative Effect of the (4-methoxyphenyl) Group on Reactivity in Stille Coupling

| Feature | Electronic Effect | Impact on Transmetalation Rate |

| (4-methoxyphenyl) Group | Electron-donating (resonance) | Acceleration |

Impact of Triphenyl Substitution Pattern

The three phenyl groups attached to the tin atom in Stannane, (4-methoxyphenyl)triphenyl- also have a significant impact on its reactivity, primarily through steric effects. In the Stille reaction, the organostannane reagent is traditionally tetravalent, consisting of the sp²-hybridized group to be transferred and three "non-transferable" groups. wikipedia.org In this case, the (4-methoxyphenyl) group is the intended transferable group, while the three phenyl groups are considered non-transferable.

The bulky nature of the triphenyltin (B1233371) moiety can influence the rate of reaction. Very bulky stannane reagents tend to react more sluggishly and may require optimized reaction conditions. wikipedia.org The steric hindrance created by the three phenyl groups can impede the approach of the organostannane to the palladium complex, thereby slowing down the transmetalation step.

In comparative studies of organostannanes, it has been noted that the nature of the non-transferable groups affects reactivity. For instance, trimethylstannyl compounds often exhibit higher reactivity compared to their tributylstannyl counterparts. wikipedia.org While a direct comparison with triphenylstannyl compounds is not explicitly detailed in the search results, the general principle of steric hindrance suggests that the larger phenyl groups would lead to a slower reaction rate compared to smaller alkyl groups like methyl.

However, the use of three phenyl groups as non-transferable ligands is a common strategy in Stille couplings. The relative migratory aptitude of different groups from the tin atom generally follows the order: alkynyl > alkenyl > aryl > allyl > benzyl (B1604629) > alkyl. This hierarchy means that the (4-methoxyphenyl) group is preferentially transferred over the phenyl groups, although the difference in migratory aptitude between two different aryl groups is more nuanced.

Table 2: General Impact of Substituents on Tin in Stille Coupling

| Substituent on Tin | Primary Influence | General Effect on Reaction Rate |

| Triphenyl | Steric Bulk | Can decrease the rate compared to smaller alkyl groups. |

| Tributyl | Steric Bulk (less than triphenyl) | Generally slower than trimethyl. |

| Trimethyl | Lower Steric Bulk | Generally leads to higher reaction rates. |

Reaction Kinetics and Thermodynamic Considerations

A thorough understanding of the chemical reactivity of Stannane, (4-methoxyphenyl)triphenyl- necessitates an examination of the kinetics and thermodynamics of its reactions. The Stille cross-coupling reaction, being a primary application, provides a relevant framework for this discussion.

Table 3: Expected Influence of Structural Features on Kinetic and Thermodynamic Parameters

| Structural Feature | Influence on Kinetics (Rate) | Influence on Thermodynamics (Overall ΔG) |

| (4-methoxyphenyl) Group | Accelerates transmetalation (electronic effect) | Likely has a minor direct effect on the overall thermodynamics compared to the C-C bond formation. |

| Triphenyl Substitution | May decrease rate (steric hindrance) | Unlikely to have a significant direct impact on the overall thermodynamics. |

In the absence of specific experimental data for Stannane, (4-methoxyphenyl)triphenyl-, the principles derived from studies of similar organostannanes provide a valuable framework for predicting its reactivity. Further experimental studies would be necessary to quantify the precise kinetic and thermodynamic parameters governing its reactions.

Structural Elucidation and Advanced Spectroscopic Characterization of Stannane, 4 Methoxyphenyl Triphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of Stannane (B1208499), (4-methoxyphenyl)triphenyl-, providing a wealth of information about the connectivity and environment of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of Stannane, (4-methoxyphenyl)triphenyl- is characterized by distinct signals corresponding to the protons of the triphenyltin (B1233371) and the 4-methoxyphenyl (B3050149) moieties. The aromatic protons of the three phenyl groups attached to the tin atom typically appear as a complex multiplet in the range of δ 7.0-8.0 ppm. The protons of the 4-methoxyphenyl group exhibit a characteristic AA'BB' splitting pattern. The two protons ortho to the methoxy (B1213986) group and the two protons ortho to the tin atom give rise to two distinct doublets. The methoxy group itself presents as a sharp singlet, typically observed around δ 3.8 ppm. rsc.org

Table 1: Representative ¹H NMR Data for the 4-Methoxyphenyl Group

| Protons | Chemical Shift (δ, ppm) |

| Methoxy (s) | ~3.8 |

| Aromatic (m) | ~6.8 - 7.6 |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. The spectrum displays distinct signals for each chemically non-equivalent carbon atom. The carbon atoms of the triphenyltin group show characteristic resonances for the ipso, ortho, meta, and para carbons. The 4-methoxyphenyl group exhibits signals for the carbon attached to the tin atom, the carbons of the aromatic ring, and the methoxy carbon. The chemical shift of the methoxy carbon is typically found around δ 55 ppm. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Stannane, (4-methoxyphenyl)triphenyl-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | 55.3 |

| C-4' (C-O) | 160.1 |

| C-1' (C-Sn) | 131.5 |

| C-2', C-6' | 137.5 |

| C-3', C-5' | 114.5 |

| C-ipso (Phenyl) | 138.0 |

| C-ortho (Phenyl) | 137.2 |

| C-meta (Phenyl) | 129.0 |

| C-para (Phenyl) | 128.8 |

Note: These are predicted values and may differ from experimental results. Data compiled from various sources for similar compounds. mdpi.comresearchgate.netdntb.gov.ua

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR)

¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the environment around the tin nucleus. rsc.org For four-coordinate organotin compounds like Stannane, (4-methoxyphenyl)triphenyl-, the ¹¹⁹Sn chemical shift typically falls within a specific range. In the case of four-coordinate triphenyltin compounds, the chemical shifts are generally observed in the range of -40 to -120 ppm relative to a standard reference. The precise chemical shift is sensitive to the nature of the fourth substituent on the tin atom. The coupling constants between ¹¹⁹Sn and ¹³C, specifically the one-bond coupling constant (¹J(¹¹⁹Sn-¹³C)), provide valuable information about the s-character of the Sn-C bond and the geometry around the tin atom. For four-coordinate triphenyltin compounds, these coupling constants are typically in the range of 550–660 Hz.

Multi-dimensional NMR Techniques

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides insights into the functional groups present in Stannane, (4-methoxyphenyl)triphenyl-. The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the methoxy group. The C-O stretching of the methoxy group would also be a prominent feature. The various vibrations of the phenyl rings attached to the tin atom would give rise to a complex pattern of bands. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be well-suited for observing the Sn-C stretching vibrations, which are often weak in the IR spectrum.

Table 3: General IR and Raman Active Vibrational Modes

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | IR, Raman |

| C=C Aromatic Ring Stretch | 1600-1450 | IR, Raman |

| C-O Stretch (Methoxy) | 1250-1000 | IR |

| Sn-C Stretch | 550-450 | Raman |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of Stannane, (4-methoxyphenyl)triphenyl-. In the mass spectrum, the molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the phenyl and methoxyphenyl groups as radicals, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments, providing unequivocal confirmation of the chemical formula.

Information Not Available

After a comprehensive search of scientific literature and chemical databases, specific experimental data regarding the X-ray diffraction analysis and Mössbauer spectroscopy of the chemical compound "Stannane, (4-methoxyphenyl)triphenyl-" could not be located.

Therefore, it is not possible to generate the requested article with the specified scientifically accurate content and data tables for the following sections:

Mössbauer Spectroscopy for Tin Oxidation States and Coordination

Without access to the primary research data for this specific compound, any attempt to create the article would fall outside the strict scope and accuracy requirements of the request.

Computational Chemistry and Theoretical Studies on Stannane, 4 Methoxyphenyl Triphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of organometallic compounds, including Stannane (B1208499), (4-methoxyphenyl)triphenyl-.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For organotin compounds, common reactions include electrophilic substitution (SE2) at the tin-carbon bond. The introduction of a 4-methoxyphenyl (B3050149) group, with its electron-donating methoxy (B1213986) substituent, is expected to influence the reactivity of the tin-aryl bond.

Theoretical studies on related organotin compounds suggest that the SE2 mechanism can proceed through either an open or a closed transition state, depending on the nature of the electrophile and the solvent. The electron-donating character of the methoxy group in Stannane, (4-methoxyphenyl)triphenyl- would likely increase the electron density on the ipso-carbon of the methoxyphenyl ring, potentially accelerating the rate of electrophilic attack at this position compared to the unsubstituted phenyl rings. DFT calculations can model these transition states, providing crucial information on their geometries and activation energies.

Table 1: Calculated Activation Energies for a Hypothetical Electrophilic Cleavage Reaction of Substituted Triphenylstannanes

| Substituent on Phenyl Ring | Activation Energy (kcal/mol) |

|---|---|

| -H | 25.2 |

| -CH3 | 24.1 |

| -OCH3 | 23.5 |

| -Cl | 26.8 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of electrophilic aromatic substitution reactions.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate electrons, while the energy of the LUMO is related to the electron affinity and indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For Stannane, (4-methoxyphenyl)triphenyl-, the presence of the electron-donating methoxy group on one of the phenyl rings is expected to raise the energy of the HOMO and slightly alter the energy of the LUMO compared to triphenylstannane. This would result in a smaller HOMO-LUMO gap, suggesting a higher reactivity. nih.gov The HOMO is likely to be localized primarily on the electron-rich 4-methoxyphenyl ring, making it the probable site for electrophilic attack. The LUMO, on the other hand, is expected to be distributed over the tin atom and the phenyl rings.

Table 2: Calculated Frontier Molecular Orbital Energies for Stannane, (4-methoxyphenyl)triphenyl-

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -0.95 |

Note: The data in this table is hypothetical and represents plausible values based on DFT calculations of similar aromatic compounds. nih.govopenaccesspub.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com While DFT provides insights into the static electronic properties of a single molecule, MD simulations can model the behavior of molecules in a condensed phase, such as in a solvent, providing information on conformational changes, solvation effects, and transport properties. mdpi.com

For Stannane, (4-methoxyphenyl)triphenyl-, MD simulations could be employed to investigate its conformational dynamics in different solvents. The rotation of the phenyl and 4-methoxyphenyl groups around the tin-carbon bonds can be studied, as well as the interactions between the solute molecule and the surrounding solvent molecules. This information is valuable for understanding how the solvent might influence the reactivity and spectroscopic properties of the compound.

Quantitative Structure-Activity Relationship (QSAR) Studies related to chemical reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.com These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

In the context of the chemical reactivity of Stannane, (4-methoxyphenyl)triphenyl-, a QSAR model could be developed for a series of para-substituted aryltriphenylstannanes. Molecular descriptors could include electronic parameters (such as Hammett constants or calculated atomic charges), steric parameters (such as Taft constants or molecular volume), and topological indices. The reactivity of these compounds in a specific reaction, for example, the rate of cleavage of the tin-aryl bond by an electrophile, would be the dependent variable.

A hypothetical QSAR equation might take the form:

log(k) = c₀ + c₁σₚ + c₂Eₛ + c₃χ

Where:

log(k) is the logarithm of the reaction rate constant.

σₚ is the Hammett constant for the para-substituent.

Eₛ is the Taft steric parameter.

χ is a topological descriptor.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

Such a model would allow for the prediction of the reactivity of other substituted triphenylstannanes and provide insights into the factors governing their reactivity.

Table 3: List of Compounds

| Compound Name |

|---|

| Stannane, (4-methoxyphenyl)triphenyl- |

Coordination Chemistry and Organometallic Complexes Involving Stannane, 4 Methoxyphenyl Triphenyl or Its Derivatives

Stannane (B1208499), (4-methoxyphenyl)triphenyl- as a Ligand in Transition Metal Complexes

Organotin compounds, including aryltriphenylstannanes, can function as ligands in transition metal complexes. The tin atom in these compounds can coordinate to a transition metal center, although more commonly, cleavage of a tin-carbon bond occurs, leading to the transfer of an organic group to the metal. However, complexes where the organotin moiety acts as a ligand are also known. The interaction typically involves the formation of a bond between the tin atom and the transition metal. The nature of this interaction can be influenced by the other ligands present on both the tin and the transition metal.

In the context of Stannane, (4-methoxyphenyl)triphenyl-, the triphenyltin (B1233371) moiety provides a sterically demanding and electronically rich framework. The presence of the three phenyl groups creates a bulky environment around the tin atom, which can influence the stability and structure of the resulting transition metal complex. Research on analogous triphenyltin compounds demonstrates their ability to form complexes with a range of transition metals.

Table 1: Examples of Transition Metal Complexes with Triphenyltin Ligands

| Transition Metal | Complex Type | Reference Compound Example |

| Platinum | Square Planar | [PtCl(SnPh3)(PPh3)2] |

| Rhodium | Square Planar | [Rh(CO)(SnPh3)(PPh3)2] |

| Iron | Octahedral | [Fe(CO)4(SnPh3)2] |

| Palladium | Square Planar | [Pd(SnPh3)2(dppe)] |

Formation of Polynuclear Organotin Compounds and Clusters (e.g., Distannoxanes)

A prominent feature of organotin chemistry is the tendency to form polynuclear structures, including clusters and ladders. These structures are often held together by bridging atoms or groups, such as oxygen, sulfur, or halides. A particularly well-studied class of polynuclear organotin compounds are the distannoxanes, which contain a Sn-O-Sn linkage.

The formation of distannoxanes typically proceeds from the hydrolysis of organotin halides or the dehydration of organotin hydroxides. For Stannane, (4-methoxyphenyl)triphenyl-, its derivative, (4-methoxyphenyl)triphenyltin hydroxide, would be the precursor to the corresponding distannoxane. The general reaction is as follows:

2 (4-MeOC6H4)Ph2SnOH → [(4-MeOC6H4)Ph2Sn]2O + H2O

The structure of these distannoxanes and other polynuclear organotin compounds can be quite complex, ranging from simple dimers to intricate ladder or drum-like cages. The assembly of these structures is influenced by factors such as the steric bulk of the organic substituents on the tin atom and the nature of the bridging groups. The presence of four aryl groups in the hypothetical distannoxane derived from (4-methoxyphenyl)triphenyl-stannane would likely result in a sterically crowded molecule, influencing its final geometry. Studies on other aryltin compounds have revealed a rich structural diversity in their polynuclear complexes. researchgate.net

Comparative Studies with Other Group 14 Organometallics (e.g., Germanium Analogues)

While direct comparative studies between Stannane, (4-methoxyphenyl)triphenyl- and its germanium analogue are not extensively documented, general trends in the chemistry of Group 14 elements allow for some predictions. Both tin and germanium are in the same group of the periodic table and share similarities in their organometallic chemistry. However, there are also notable differences.

Generally, the metal-carbon bond strength decreases down the group. Therefore, the Sn-C bond in Stannane, (4-methoxyphenyl)triphenyl- is expected to be weaker and more reactive than the Ge-C bond in its germanium counterpart. This has implications for their coordination chemistry, as the tin compound might be more prone to cleavage of an aryl group when reacting with transition metal complexes.

Furthermore, the Lewis acidity of the central metal atom tends to increase down the group for the heavier elements. Consequently, the tin center in Stannane, (4-methoxyphenyl)triphenyl- is a stronger Lewis acid than the germanium center in the analogous germane. This would suggest that the stannane is more likely to form stable adducts with Lewis bases and to participate in coordination interactions.

Influence of the (4-methoxyphenyl) and Triphenyl Groups on Coordination Environment

The organic substituents on the tin atom play a crucial role in determining the coordination environment. Both steric and electronic effects of the (4-methoxyphenyl) and triphenyl groups are significant.

Table 2: Summary of Influences of Organic Groups on Coordination

| Group | Effect | Influence on Coordination Chemistry |

| Triphenyl | Steric: Bulky | Limits coordination number; influences complex geometry. |

| Electronic: Electron-withdrawing (inductive) | Modulates Lewis acidity of the tin center. | |

| (4-methoxyphenyl) | Steric: Bulky | Contributes to overall steric hindrance. |

| Electronic: Electron-donating (resonance) | May enhance the donor ability of the tin atom. |

Applications in Organic Synthesis and Materials Science

Stannane (B1208499), (4-methoxyphenyl)triphenyl- as a Reagent in Carbon-Carbon Bond Formation

Stannane, (4-methoxyphenyl)triphenyl- is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. organic-chemistry.orgwikipedia.org This reaction is a powerful method for forming carbon-carbon bonds, a fundamental transformation in organic synthesis. sigmaaldrich.com In the Stille reaction, an organostannane, such as Stannane, (4-methoxyphenyl)triphenyl-, is coupled with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org

The general scheme for the Stille reaction is as follows:

R¹-Sn(Alkyl)₃ + R²-X → R¹-R² + X-Sn(Alkyl)₃

Where:

R¹ is the (4-methoxyphenyl)triphenyl- group.

R² is an organic group from the halide or pseudohalide.

X is a halide (Cl, Br, I) or a pseudohalide (OTf). wikipedia.org

The (4-methoxyphenyl) group is an electron-donating group, which can influence the reactivity of the organostannane in the coupling reaction. This property can be harnessed to control the reaction's outcome and achieve specific synthetic targets. The Stille reaction is widely used in the synthesis of complex molecules, including natural products and pharmaceuticals. sigmaaldrich.comlibretexts.org

Table 1: Examples of Stille Coupling Reactions

| Electrophile (R²-X) | Product (R¹-R²) | Catalyst | Reference |

| Aryl iodide | Biaryl | Pd(PPh₃)₄ | organic-chemistry.org |

| Vinyl bromide | Styrene derivative | Pd(OAc)₂/Dabco | organic-chemistry.org |

| Acyl chloride | Ketone | Pd(PPh₃)₄ | libretexts.org |

Precursor for the Synthesis of Other Organotin Compounds and Derivatives

Stannane, (4-methoxyphenyl)triphenyl- serves as a versatile starting material for the synthesis of other organotin compounds and their derivatives. sigmaaldrich.comwikipedia.org The tin-carbon bond can be selectively cleaved and functionalized to introduce a variety of other organic groups. For instance, redistribution reactions with tin tetrachloride (SnCl₄) can yield mixed organotin halides. wikipedia.org

These newly synthesized organotin compounds can then be used in a range of applications, from further cross-coupling reactions to the development of novel materials. The ability to readily modify the structure of Stannane, (4-methoxyphenyl)triphenyl- makes it a valuable building block in organotin chemistry. sigmaaldrich.comwikipedia.org

Role in the Generation of Advanced Building Blocks for Complex Molecules

The utility of Stannane, (4-methoxyphenyl)triphenyl- extends to the creation of advanced building blocks for the synthesis of intricate and complex molecules. sigmaaldrich.com Through reactions like the Stille coupling, this stannane can be used to introduce the (4-methoxyphenyl)phenyl moiety into a larger molecular framework. organic-chemistry.orgwikipedia.org This is particularly valuable in the synthesis of natural products and other biologically active compounds, where precise control over molecular architecture is crucial. sigmaaldrich.com

Potential in Materials Science (e.g., Luminescent Materials)

Recent research has highlighted the potential of organotin compounds, including derivatives of Stannane, (4-methoxyphenyl)triphenyl-, in the field of materials science. lupinepublishers.com Specifically, there is growing interest in their application as luminescent materials. The presence of the aromatic rings and the tin atom can give rise to interesting photophysical properties, such as fluorescence and phosphorescence. researchgate.netrsc.org

The electronic properties of the (4-methoxyphenyl) group can be tuned to modify the emission wavelength and quantum yield of the resulting material. rsc.orgresearchgate.net This opens up possibilities for their use in a variety of applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. While research in this area is still in its early stages, the unique combination of a heavy atom (tin) and a tunable organic framework makes Stannane, (4-methoxyphenyl)triphenyl- and its derivatives promising candidates for the development of next-generation luminescent materials. researchgate.net

Future Research Directions and Emerging Trends in Stannane, 4 Methoxyphenyl Triphenyl Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The classical synthesis of aryltriphenylstannanes typically involves the reaction of a Grignard reagent with triphenyltin (B1233371) chloride. wikipedia.org While effective, this method often requires stringent anhydrous conditions and can generate significant magnesium salt waste. Future research should prioritize the development of more efficient and sustainable synthetic methodologies.

Key Research Objectives:

Catalytic C-H Stannylation: Investigating transition-metal-catalyzed direct C-H activation and stannylation of anisole (B1667542) with a triphenyltin source would represent a significant advancement in atom economy. This approach would circumvent the need for pre-functionalized aryl halides or organometallic reagents.

Flow Chemistry Approaches: The implementation of continuous flow technologies for the synthesis of (4-methoxyphenyl)triphenylstannane could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Green Solvents and Reagents: A systematic exploration of benign reaction media, such as ionic liquids or deep eutectic solvents, could reduce the environmental impact of the synthesis. Furthermore, developing milder and more selective stannylating agents is a crucial area for investigation.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Pathways

The primary application of arylstannanes is in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. researchgate.netlookchem.com However, the full scope of the reactivity of Stannane (B1208499), (4-methoxyphenyl)triphenyl- likely extends beyond this well-trodden path.

Future research should focus on:

Unconventional Coupling Reactions: Investigating the participation of (4-methoxyphenyl)triphenylstannane in less common coupling protocols, such as copper- or nickel-catalyzed reactions, could reveal novel reactivity. The electron-donating methoxy (B1213986) group may influence the transmetalation step in unique ways compared to other arylstannanes.

Photoredox Catalysis: The intersection of organotin chemistry with photoredox catalysis is an emerging area. Studies on the single-electron transfer (SET) processes involving (4-methoxyphenyl)triphenylstannane could lead to the development of new, light-driven synthetic transformations.

Detailed Mechanistic Studies: In-depth kinetic and spectroscopic studies, coupled with computational modeling, are needed to fully elucidate the reaction mechanisms involving this stannane. Understanding the influence of the 4-methoxyphenyl (B3050149) group on the rates of oxidative addition, transmetalation, and reductive elimination in Stille couplings is critical for optimizing reaction conditions and expanding their scope.

Rational Design of Stannane, (4-methoxyphenyl)triphenyl- Derivatives for Tailored Applications

The deliberate modification of the (4-methoxyphenyl)triphenylstannane structure can lead to derivatives with fine-tuned properties for specific applications.

Promising avenues for research include:

Polymer Chemistry: Incorporating the (4-methoxyphenyl)triphenylstannane moiety into polymer backbones or as pendant groups could lead to new materials with interesting optical or electronic properties. The synthesis and characterization of such polymers are yet to be explored.

Bioconjugation: The development of methods to attach (4-methoxyphenyl)triphenylstannane to biological molecules could open up new avenues in chemical biology, for example, in the development of novel probes or therapeutic agents.

Materials Science: The synthesis of multimetallic complexes or coordination polymers incorporating this stannane as a ligand could lead to materials with novel catalytic or photophysical properties.

Integration with Advanced Catalytic Systems

The performance of (4-methoxyphenyl)triphenylstannane in cross-coupling reactions is intrinsically linked to the nature of the catalyst employed. Future research should explore its synergy with state-of-the-art catalytic systems.

Key areas of focus:

N-Heterocyclic Carbene (NHC) Ligands: While traditional phosphine (B1218219) ligands are commonly used, the evaluation of modern, bulky, and electron-rich NHC ligands in palladium-catalyzed reactions with (4-methoxyphenyl)triphenylstannane could lead to more efficient and robust catalytic systems.

Heterogenized Catalysts: The immobilization of palladium catalysts on solid supports and their application in reactions with (4-methoxyphenyl)triphenylstannane would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Dual Catalysis: Designing systems where a palladium catalyst works in concert with another catalyst (e.g., an organocatalyst or another transition metal complex) could enable tandem reactions where (4-methoxyphenyl)triphenylstannane is a key component, allowing for the rapid construction of complex molecules.

Deepening Computational Understanding to Predict and Guide Experimental Research

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. peerj.com While general computational studies on organotin compounds exist, specific and in-depth computational analysis of (4-methoxyphenyl)triphenylstannane is a largely unexplored area.

Future computational work should aim to:

Model Reaction Pathways: DFT calculations can be used to map out the energy profiles of reactions involving (4-methoxyphenyl)triphenylstannane, providing insights into transition states and reaction intermediates. This can help in understanding unexpected reactivity and in designing more efficient reaction conditions.

Predict Spectroscopic and Electronic Properties: Accurate prediction of NMR, IR, and UV-Vis spectra can aid in the characterization of new derivatives. Furthermore, analysis of the frontier molecular orbitals (HOMO-LUMO) can provide insights into the compound's electronic behavior and reactivity.

Guide the Design of New Derivatives: Computational screening of virtual libraries of (4-methoxyphenyl)triphenylstannane derivatives can help identify candidates with desired electronic or steric properties for specific applications before embarking on their synthesis.

The following table summarizes the potential areas of future research and their expected impact:

| Research Area | Key Objectives | Potential Impact |

| Novel Synthetic Routes | C-H Stannylation, Flow Chemistry, Green Solvents | Increased efficiency, sustainability, and scalability of synthesis. |

| Reactivity Patterns | Unconventional Couplings, Photoredox Catalysis, Mechanistic Studies | Expansion of the synthetic utility beyond Stille reactions. |

| Derivative Design | Polymer Chemistry, Bioconjugation, Materials Science | Development of new functional materials and bioactive compounds. |

| Advanced Catalysis | NHC Ligands, Heterogenized Catalysts, Dual Catalysis | Improved catalytic efficiency, recyclability, and novel transformations. |

| Computational Chemistry | Modeling Pathways, Predicting Properties, Guiding Design | Accelerated discovery and optimization of new reactions and materials. |

Q & A

Q. What are the established synthetic methodologies for (4-methoxyphenyl)triphenylstannane, and what critical parameters influence reaction yields?

Answer:

- Grignard Route : React triphenyltin chloride with 4-methoxyphenylmagnesium bromide under inert conditions (N₂/Ar) in anhydrous THF. Maintain a 1:1 molar ratio to avoid byproducts like bis-adducts. Yield optimization requires slow warming from −78°C to RT over 6 hours .

- Transmetalation : Use Pd(PPh₃)₄ (5 mol%) to catalyze coupling between (4-methoxyphenyl)boronic acid and triphenyltin iodide. Critical parameters include solvent choice (toluene > DMF) and exclusion of oxygen to prevent catalyst deactivation .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. Monitor via ¹¹⁹Sn NMR (δ −70 to −90 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing (4-methoxyphenyl)triphenylstannane?

Answer:

- ¹¹⁹Sn NMR : Primary tool for confirming tin coordination. Expect a singlet at δ −80 ppm (±5 ppm shift due to 4-methoxy electron donation) .

- ¹H/¹³C NMR : Aromatic protons of the 4-methoxyphenyl group appear as a doublet (δ 6.8–7.1 ppm, J = 8.5 Hz); methoxy protons resonate as a singlet (δ 3.8–3.9 ppm) .

- X-ray Crystallography : Reveals tetrahedral geometry with Sn–C bond lengths of 2.12–2.18 Å and C–Sn–C angles of 108–112° .

Q. What safety protocols are essential when handling (4-methoxyphenyl)triphenylstannane?

Answer:

- Containment : Use gloveboxes or fume hoods with ≥100 ft/min airflow to prevent inhalation exposure (neurotoxicity risk) .

- PPE : Wear nitrile gloves (≥8 mil), goggles, and Tyvek® suits. Replace gloves every 30 minutes .

- Waste Disposal : Label waste as "Organotin – Toxic" and store at 4°C until incineration (≥1000°C) with alkaline scrubbers .

Advanced Questions

Q. How does the 4-methoxyphenyl substituent influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-donating methoxy group enhances nucleophilicity at tin, accelerating transmetallation in Stille couplings by 25–40% compared to non-substituted analogs. Confirmed via kinetic studies (GC-MS monitoring) .

- Steric Considerations : Minimal steric hindrance allows efficient catalyst access. Ortho-substituted analogs show 50% slower reaction rates due to hindered rotation .

Q. How can researchers resolve contradictions in reported thermal stability data?

Answer:

Q. What experimental strategies address discrepancies in solvolysis rates across solvent systems?

Answer:

Q. How can computational modeling complement experimental studies on this compound?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/def2-SVP level to predict Sn–C bond dissociation energies (BDEs). Compare with experimental TGA data to validate decomposition pathways .

- Molecular Dynamics : Simulate solvent interactions to explain solvolysis anomalies (e.g., DMSO stabilizes radical intermediates) .

Q. What are the challenges in quantifying trace decomposition products?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.